3,3',4,5,5'-Pentachlorobiphenyl
Overview
Description
3,3',4,5,5'-Pentachlorobiphenyl (PCB-126) is a polychlorinated biphenyl, a group of synthetic organic chemicals that consist of carbon, hydrogen, and chlorine atoms. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health risks, their production was banned in many countries in the late 1970s.
Mechanism of Action
Target of Action
The primary targets of 3,3’,4,5,5’-Pentachlorobiphenyl are the thyroid cells and oocyte maturation in certain species of fish . It also targets the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
3,3’,4,5,5’-Pentachlorobiphenyl interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . In fish, it exhibits estrogenic activity, affecting oocyte maturation . It also represses the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Biochemical Pathways
The affected biochemical pathways involve the Akt/FoxO3a/NIS signaling pathway in thyroid cells . In fish, it disrupts the normal hormonal regulation of oocyte maturation . It also affects the circadian rhythm by altering the expression of PER1 .
Result of Action
The molecular and cellular effects of 3,3’,4,5,5’-Pentachlorobiphenyl’s action include thyroid cell dysfunction , disruption of oocyte maturation in fish , and alteration of the circadian rhythm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5,5’-Pentachlorobiphenyl. As a persistent organic pollutant, it resists environmental degradation and can bioaccumulate in animal tissue . Its effects can be influenced by the concentration and duration of exposure .
Biochemical Analysis
Biochemical Properties
3,3’,4,5,5’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been found to disrupt the circadian rhythm and fatty acid metabolism in rats, affecting the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase .
Cellular Effects
3,3’,4,5,5’-Pentachlorobiphenyl can have significant effects on various types of cells and cellular processes. It has been found to disrupt cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce liver injury and disrupt the circadian rhythm and peroxisome proliferator-activated receptor-related fatty acid metabolism .
Molecular Mechanism
At the molecular level, 3,3’,4,5,5’-Pentachlorobiphenyl exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to disrupt the expression of genes involved in the circadian rhythm and fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,5,5’-Pentachlorobiphenyl can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,3’,4,5,5’-Pentachlorobiphenyl can vary with different dosages in animal models. For instance, it has been found to disrupt the circadian rhythm and fatty acid metabolism in rats .
Metabolic Pathways
3,3’,4,5,5’-Pentachlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
3,3’,4,5,5’-Pentachlorobiphenyl can be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: PCB-126 can be synthesized through the chlorination of biphenyl in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically involves multiple steps, with each step adding chlorine atoms to specific positions on the biphenyl ring.
Industrial Production Methods: Industrial production of PCB-126 involves the controlled chlorination of biphenyl under high temperatures and pressures. The process requires precise control of reaction conditions to ensure the formation of the desired isomer.
Chemical Reactions Analysis
Types of Reactions: PCB-126 can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of biphenyl dioxygen derivatives.
Reduction: Production of partially chlorinated biphenyls.
Substitution: Introduction of additional halogen atoms or other substituents on the biphenyl ring.
Scientific Research Applications
PCB-126 has been extensively studied for its toxicological and environmental impact. It is known to disrupt endocrine function and has been linked to various health issues, including cancer and reproductive disorders. In scientific research, PCB-126 is used as a model compound to study the effects of persistent organic pollutants on biological systems.
Comparison with Similar Compounds
PCB-126 is one of several polychlorinated biphenyls, each with varying degrees of chlorination and positional isomers. Similar compounds include:
2,2',3,4,5'-Pentachlorobiphenyl (PCB-95)
3,3',4,4',5-Pentachlorobiphenyl (PCB-126)
2,2',3,4',5,5'-Hexachlorobiphenyl (PCB-136)
These compounds share structural similarities but differ in their specific chlorination patterns, which can influence their toxicity and environmental behavior.
Properties
IUPAC Name |
1,2,3-trichloro-5-(3,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-1-6(2-9(14)5-8)7-3-10(15)12(17)11(16)4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVAYAXIPRGORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074145 | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-33-1 | |
Record name | PCB 127 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39635-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,5,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01N0V0N4S2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3′,4,5,5′-pentachlorobiphenyl interact with the avian system and what are the downstream effects observed in the study?
A1: 3,3′,4,5,5′-Pentachlorobiphenyl acts as an aryl hydrocarbon receptor (AHR) agonist []. Upon binding to the AHR, it initiates a cascade of events leading to the induction of certain genes, notably those encoding cytochrome P450 1 (CYP1) enzymes. The study demonstrates that in chicken embryos, exposure to 3,3′,4,5,5′-pentachlorobiphenyl leads to the induction of CYP1A4, CYP1A5, CYP1B1, and CYP1C1 genes []. Interestingly, in quail embryos, a 1000-fold higher dose was required to induce CYP1A4 and CYP1A5, while CYP1B1 remained unresponsive []. This differential response between the two species highlights the complexities of 3,3′,4,5,5′-pentachlorobiphenyl-mediated induction of CYP1 genes in birds.
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